4-Chloro-2,2'-bipyridine
Overview
Description
4-Chloro-2,2’-bipyridine is an organic compound with the molecular formula C10H7ClN2. It is a derivative of bipyridine, where a chlorine atom is substituted at the 4-position of the bipyridine structure. This compound is known for its applications in organic synthesis and coordination chemistry due to its ability to form stable complexes with metal ions .
Mechanism of Action
Target of Action
4-Chloro-2,2’-bipyridine is a type of bipyridine compound Bipyridine compounds are generally known to interact with various metal ions .
Mode of Action
It’s known that bipyridine compounds can form coordination polymers by interacting with various metal ions through their nitrogen atoms .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Result of Action
As a bipyridine compound, it’s known to interact with various metal ions, which could potentially influence cellular processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,2’-bipyridine can be synthesized through various methods, including:
Suzuki Coupling: This method involves the coupling of 4-chloropyridine with 2-pyridylboronic acid in the presence of a palladium catalyst.
Stille Coupling: This method uses 4-chloropyridine and 2-pyridylstannane with a palladium catalyst.
Negishi Coupling: This method involves the reaction of 4-chloropyridine with 2-pyridylzinc halide.
Industrial Production Methods: Industrial production of 4-Chloro-2,2’-bipyridine typically involves large-scale coupling reactions using palladium catalysts due to their efficiency and high yield .
Types of Reactions:
Substitution Reactions: 4-Chloro-2,2’-bipyridine undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Coordination Reactions: It forms stable complexes with metal ions, which are used in various catalytic processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Coordination Chemistry: Metal salts such as copper(II) chloride and nickel(II) acetate are commonly used.
Major Products:
Scientific Research Applications
4-Chloro-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chlorine substitution and is widely used in coordination chemistry.
4,4’-Bipyridine: Has a different substitution pattern, leading to different coordination properties.
3,3’-Bipyridine: Another isomer with distinct chemical properties.
Uniqueness of 4-Chloro-2,2’-bipyridine: The presence of the chlorine atom at the 4-position enhances its reactivity in nucleophilic substitution reactions and its ability to form stable metal complexes . This makes it a valuable compound in both synthetic and coordination chemistry .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGJZGCPOORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570005 | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-94-8 | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis of chiral complexes using ligands derived from 4-chloro-2,2'-bipyridine. Why is chirality important in this context?
A1: Chirality plays a crucial role in coordination chemistry, especially when these complexes are used in areas like catalysis or materials science. [] Many biological systems are inherently chiral, meaning they exhibit a specific three-dimensional orientation. Chiral catalysts, like the copper, silver, and palladium complexes synthesized in the study, can selectively interact with other chiral molecules. This selectivity is vital for developing efficient asymmetric catalysts capable of producing enantiomerically pure compounds, which are essential in pharmaceuticals and other fields. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.